molecular formula C27H37N3O7S B13867171 (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl-4-(N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenylcarbamate (Darunavir Impurity)

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl-4-(N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenylcarbamate (Darunavir Impurity)

Cat. No.: B13867171
M. Wt: 547.7 g/mol
InChI Key: GCDBSZUUKSTDCG-HEXNFIEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl-4-(N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenylcarbamate, commonly known as Darunavir Impurity, is a chemical compound that is structurally related to Darunavir, an antiretroviral medication used to treat and prevent HIV/AIDS. This impurity is often studied to understand the purity and efficacy of Darunavir formulations.

Preparation Methods

The synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl-4-(N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenylcarbamate involves multiple steps, including the formation of the hexahydrofurofuran ring and the attachment of the phenylcarbamate group. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl-4-(N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenylcarbamate is used in various scientific research applications, including:

    Chemistry: Studying its reactivity and stability to develop new synthetic methods.

    Biology: Investigating its interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: Evaluating its role as an impurity in pharmaceutical formulations to ensure drug safety and efficacy.

    Industry: Utilizing its unique chemical properties in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biochemical effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses. Understanding the mechanism of action helps in predicting its potential therapeutic or toxic effects.

Comparison with Similar Compounds

Similar compounds to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl-4-(N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylsulfamoyl)phenylcarbamate include other impurities and analogs of Darunavir. These compounds may share structural similarities but differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific configuration and functional groups, which contribute to its distinct reactivity and interactions.

Properties

Molecular Formula

C27H37N3O7S

Molecular Weight

547.7 g/mol

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[4-[[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-(2-methylpropyl)sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(16-24(31)23(28)14-19-6-4-3-5-7-19)38(33,34)21-10-8-20(9-11-21)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1

InChI Key

GCDBSZUUKSTDCG-HEXNFIEUSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)O[C@H]3CO[C@@H]4[C@H]3CCO4

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3COC4C3CCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.